Porfiromycine
Vue d'ensemble
Description
La porfiromycine est un dérivé N-méthyl de l'antibiotique antinéoplasique mitomycine C, qui est isolé de diverses espèces bactériennes de Streptomyces . Elle est en cours d'investigation pour le traitement du cancer, en particulier du cancer de la tête et du cou . La this compound agit en générant des radicaux oxygénés et en alkylant l'ADN, ce qui entraîne des liaisons croisées interbrins et des cassures monobrins, ce qui inhibe la synthèse de l'ADN et conduit à la mort des cellules cancéreuses .
Applications De Recherche Scientifique
Porfiromycin has several scientific research applications, including:
Mécanisme D'action
Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . It belongs to the family of drugs called anticancer antibiotics .
Target of Action
The primary target of Porfiromycin is DNA . It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks .
Mode of Action
Porfiromycin interacts with its target, DNA, by generating oxygen radicals and alkylating it . This leads to the formation of interstrand cross-links and single-strand breaks . The interstrand cross-links prevent the DNA strands from separating, which inhibits DNA replication and transcription .
Biochemical Pathways
It is known that the drug’s action results in the inhibition of dna synthesis . This disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It has been suggested that the drug has a lower limit of detection suitable for plasma pharmacokinetics monitoring .
Result of Action
The result of Porfiromycin’s action is the inhibition of DNA synthesis, which leads to the death of cancer cells . It has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .
Action Environment
It is worth noting that Porfiromycin has a higher toxicity towards hypoxic cells , suggesting that the oxygen levels in the environment could influence its efficacy.
Analyse Biochimique
Biochemical Properties
Porfiromycin plays a significant role in biochemical reactions. It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Cellular Effects
Porfiromycin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Porfiromycin involves its interaction with DNA. It generates oxygen radicals and alkylates DNA, leading to interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Temporal Effects in Laboratory Settings
It is known that Porfiromycin has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .
Dosage Effects in Animal Models
It is known that Porfiromycin can increase the risk of methemoglobinemia when taken with certain medications .
Transport and Distribution
It is known that Porfiromycin has a higher toxicity towards hypoxic cells, which may influence its localization or accumulation .
Subcellular Localization
It is known that Porfiromycin generates oxygen radicals and alkylates DNA, which may influence its localization to specific compartments or organelles .
Méthodes De Préparation
La porfiromycine est synthétisée par une série de réactions chimiques impliquant la modification de la mitomycine C. La voie de synthèse implique généralement la méthylation de la mitomycine C pour produire de la this compound . Les méthodes de production industrielle de la this compound ne sont pas largement documentées, mais elles impliquent probablement des procédés de fermentation utilisant des espèces de Streptomyces, suivis d'étapes d'extraction et de purification .
Analyse Des Réactions Chimiques
La porfiromycine subit plusieurs types de réactions chimiques, notamment :
Réduction : Dans des conditions hypoxiques, la this compound est réduite en électrophiles réactifs qui peuvent alkyler l'ADN.
Substitution : Le cycle aziridine de la this compound peut participer à des réactions de substitution nucléophile.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents réducteurs tels que le NADPH et des systèmes enzymatiques qui facilitent la réduction de la this compound dans des conditions hypoxiques . Les principaux produits formés par ces réactions sont des adduits et des liaisons croisées de l'ADN qui inhibent la synthèse de l'ADN .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
La this compound exerce ses effets en générant des radicaux oxygénés et en alkylant l'ADN, ce qui entraîne des liaisons croisées interbrins et des cassures monobrins . Ces lésions de l'ADN inhibent la synthèse de l'ADN et conduisent à la mort des cellules cancéreuses . La this compound a une toxicité plus élevée envers les cellules hypoxiques, ce qui en fait une option intéressante pour le traitement du cancer . Les cibles moléculaires et les voies impliquées comprennent l'ADN et diverses enzymes qui facilitent la réduction de la this compound dans des conditions hypoxiques .
Comparaison Avec Des Composés Similaires
. Les composés similaires comprennent :
Mitomycine C : Le composé parent à partir duquel la porfiromycine est dérivée.
7-Hydroxythis compound : Un dérivé synthétique présentant une activité bactéricide similaire.
7-Méthoxymitosene : Un autre dérivé synthétique présentant des propriétés antibactériennes.
La this compound est unique par sa toxicité plus élevée envers les cellules hypoxiques, ce qui la rend particulièrement utile pour cibler les cellules tumorales hypoxiques dans le traitement du cancer .
Propriétés
IUPAC Name |
(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-52-5 | |
Record name | Porfiromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?
A1: While the exact reasons are complex and not fully elucidated, several factors contribute to porfiromycin's selective toxicity:
- Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of porfiromycin under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
- Drug uptake and retention: Studies have shown that porfiromycin uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester porfiromycin, leading to higher intracellular drug concentrations and prolonged exposure [].
- DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by porfiromycin [].
Q2: Does the intracellular location of the activating enzyme influence porfiromycin’s efficacy?
A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and porfiromycin. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].
Q3: What is the molecular formula and weight of porfiromycin?
A3: Porfiromycin, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.
Q4: Is there spectroscopic data available for porfiromycin?
A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify porfiromycin in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of porfiromycin in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify porfiromycin metabolites generated in the presence of rat liver preparations [].
Q5: How stable is porfiromycin under various conditions?
A5: Porfiromycin demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of porfiromycin under various storage conditions and formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.